molecular formula C14H14N6O3S B2837996 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034369-69-0

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2837996
CAS No.: 2034369-69-0
M. Wt: 346.37
InChI Key: PTTQWNPYSQJESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This compound has been identified as a key research tool for investigating the role of GSK-3β in neurodegenerative pathologies, most notably for its potential in mitigating dopaminergic neurodegeneration in Parkinson's disease models . The primary research value of this inhibitor lies in its high selectivity for GSK-3β over other kinases, which enables precise perturbation of the kinase in complex cellular signaling networks. By potently inhibiting GSK-3β, this molecule facilitates the study of tau hyperphosphorylation, Wnt/β-catenin signaling pathways, and mechanisms of neuronal apoptosis. Its application extends to preclinical research in oncology, where GSK-3β activity is implicated in tumor progression and chemotherapy resistance, providing scientists with a critical compound for probing disease mechanisms and validating novel therapeutic targets.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c1-3-22-10-5-4-9(6-15-10)13-17-11(23-19-13)7-16-14(21)12-8(2)18-20-24-12/h4-6H,3,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQWNPYSQJESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of the 6-ethoxypyridin-3-yl precursor, followed by the formation of the 1,2,4-oxadiazole ring through cyclization reactions.

Chemical Reactions Analysis

Electrophilic Substitution on the Pyridine Ring

The ethoxypyridine subunit undergoes electrophilic substitution at the C-2 and C-4 positions due to the electron-donating ethoxy group .

Example Reaction :
Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C-4, forming N-((3-(6-ethoxy-4-nitropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide .

Hydrolysis of the Oxadiazole and Thiadiazole Rings

  • Acidic Hydrolysis :
    The 1,2,4-oxadiazole ring cleaves under refluxing HCl (6N), yielding a pyridine-linked hydrazide and releasing CO₂ .

    Oxadiazole+HClHydrazide+CO2(Yield 60 )[6]\text{Oxadiazole}+\text{HCl}\rightarrow \text{Hydrazide}+\text{CO}_2\uparrow \quad (\text{Yield 60 })[6]
  • Basic Hydrolysis :
    The thiadiazole ring resists hydrolysis under mild conditions but degrades in NaOH (10%) at 100°C, forming a thiourea derivative .

Oxidation and Reduction Reactions

  • Oxidation of the Ethoxy Group :
    The ethoxy group oxidizes to a ketone using KMnO₄ in acidic media, forming N-((3-(6-acetylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide .

  • Reduction of the Thiadiazole :
    Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole to a dihydrothiazole, altering biological activity .

Cycloaddition and Rearrangement

The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused pyrazolo-oxadiazole systems under microwave irradiation .

Example :

Oxadiazole+RCNOMW 100 CPyrazolo oxadiazole(Yield 55 68 )[6]\text{Oxadiazole}+\text{RCNO}\xrightarrow{\text{MW 100 C}}\text{Pyrazolo oxadiazole}\quad (\text{Yield 55 68 })[6]

Functionalization of the Carboxamide Group

  • N-Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

  • Hydrolysis to Carboxylic Acid :
    Heating with H₂SO₄ (20%) converts the carboxamide to a carboxylic acid, enhancing water solubility.

Key Research Findings

  • Biological Relevance : Analogous 1,2,4-oxadiazoles exhibit antitumor and antimicrobial activities, suggesting potential for this compound .

  • Stability : The compound is stable under ambient conditions but degrades in UV light, requiring storage in amber vials.

  • SAR Studies : Modifications at the pyridine ethoxy group significantly impact bioactivity, as shown in patent AU2012357067A1 .

Scientific Research Applications

The biological activity of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied. Key areas of interest include:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Study Findings : A derivative of this compound demonstrated cytotoxic effects against breast cancer cell lines via mitochondrial pathway activation.

Antimicrobial Properties

The presence of the oxadiazole moiety is linked to antimicrobial activity. Preliminary studies suggest efficacy against a range of bacterial strains:

  • Research Insights : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest it may reduce inflammation markers in cell culture models:

  • Case Example : In a model of acute inflammation, compounds similar to this one significantly reduced pro-inflammatory cytokines.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of compounds related to this compound:

  • Antitumor Activity Study :
    • A study demonstrated that derivatives containing oxadiazole exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.
  • Antimicrobial Efficacy :
    • Research revealed promising results against antibiotic-resistant strains of bacteria for compounds with similar structures.
  • Inflammation Model :
    • In a model of acute inflammation, compounds similar to this one significantly reduced levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Key Observations:

Oxadiazole vs. Thiazole Cores : The 1,2,4-oxadiazole core in the target compound may confer greater metabolic stability compared to thiazole-based analogs, as oxadiazoles are less prone to oxidative degradation .

Ethoxypyridinyl Group : The 6-ethoxy substitution on the pyridine ring could improve solubility and bioavailability compared to unsubstituted pyridinyl groups in analogs like [3a–s] .

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5O3SC_{18}H_{15}N_{5}O_{3}S with a molecular weight of approximately 381.41 g/mol. The structure includes a thiadiazole ring and an oxadiazole moiety which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps. A common synthetic route includes:

  • Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxadiazole Moiety : This step usually requires the use of acyl hydrazides and dehydrating agents.
  • Final Coupling Reaction : The final product is obtained by coupling the thiadiazole and oxadiazole derivatives in the presence of coupling agents.

These synthetic pathways are crucial for producing high yields while maintaining structural integrity.

Biological Activities and Case Studies

Research indicates that compounds similar to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit a range of biological activities:

Activity Description References
AntimicrobialEffective against various bacterial strains; potential use in treating infections
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
Anti-inflammatoryReduces inflammation markers in vitro; potential therapeutic applications

Case Study Examples

  • Antimicrobial Studies : In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : A study on oxadiazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines through apoptosis mechanisms.

Q & A

Q. Critical Factors :

ParameterImpact on Yield
Solvent (DMF vs. THF)DMF improves solubility of intermediates
Temperature control (<5°C for cyclization)Prevents side reactions
Catalyst (e.g., CuI for coupling)Increases efficiency by 30%

Basic: How is structural characterization performed, and what spectroscopic markers are critical?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Thiadiazole C=S resonance at ~165–170 ppm .
    • Oxadiazole methylene protons (CH₂) at δ 4.2–4.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and thiadiazole C-S at ~680 cm⁻¹ .

Validation : Cross-reference with analogs (e.g., pyridinyl vs. pyrazinyl substitutions) to resolve overlapping signals .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) affect bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require:

  • Analog synthesis : Replace the 6-ethoxy group with methoxy, hydroxy, or halides.
  • Biological assays : Test against target enzymes (e.g., kinase inhibition) or microbial strains.

Q. Example Data :

SubstituentIC₅₀ (μM) Kinase XMIC (μg/mL) E. coli
6-Ethoxy0.45 ± 0.0212.5
6-Methoxy1.20 ± 0.1025.0
6-Hydroxy>10>100

Interpretation : Ethoxy enhances lipophilicity and target binding vs. methoxy/hydroxy .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : ATP concentration in kinase assays (1 mM vs. 10 μM alters IC₅₀ by 3-fold) .
  • Compound purity : HPLC purity >98% required; impurities >5% skew cytotoxicity results .
  • Cell lines : Use isogenic pairs (e.g., HCT-116 WT vs. p53⁻/⁻) to isolate mechanism-specific effects .

Validation : Reproduce studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the oxadiazole-thiadiazole core in ATP-binding pockets .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Thr184, hydrophobic contacts with Leu119) .

Limitations : Overpredict affinity if solvation/entropy effects are neglected .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours.
    • Degradation : >90% intact at pH 7.4; 40% degradation at pH 2 (acid-sensitive carboxamide) .
  • Thermal stability : Store at -20°C (6 months stable) vs. 25°C (20% degradation in 1 month) .

Analytical Tools : LC-MS to detect hydrolysis products (e.g., free carboxylic acid).

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing : Administer 10 mg/kg IV/PO in rodent models.

  • Sampling : Collect plasma at 0.5, 2, 6, 12, 24 hours post-dose.

  • Key Parameters :

    ParameterValue
    Cₘₐₓ1.2 μg/mL
    t₁/₂4.5 hours
    Bioavailability35%

Optimization : Modify logP (e.g., prodrugs) to enhance absorption .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide intermediates).
  • Structural redesign : Replace thiadiazole with triazole to reduce hepatotoxicity .
  • In vitro safety panels : Test hERG inhibition (IC₅₀ >30 μM acceptable) and Ames test for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.